
N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound that falls under the category of heterocyclic compounds, characterized by the presence of a triazole ring Its complex structure incorporates elements such as sec-butylthio, cyclohexyl, and methoxybenzamide groups, making it a highly specialized molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: : The triazole ring is synthesized via a cyclization reaction, often starting with hydrazine derivatives and appropriate alkylating agents.
Incorporation of the Cyclohexyl Group: : This can be achieved through a Friedel-Crafts alkylation or acylation reaction.
Addition of the Sec-Butylthio Group: : This step often employs a thiolation reaction using sec-butylthiol and suitable catalysts.
Introduction of the Methoxybenzamide Group: : This final step may involve an amide coupling reaction using 4-methoxybenzoic acid and a coupling reagent like EDCI or DCC.
Industrial Production Methods
On an industrial scale, these synthesis steps are optimized to ensure high yield and purity. Continuous flow chemistry techniques are often utilized to streamline the process and enhance safety. Scalability considerations include reagent availability, cost, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the triazole ring or the methoxy group, depending on the reagents used.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the benzamide ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: : Alkyl halides, Grignard reagents, and strong nucleophiles like azides.
Major Products Formed
Sulfoxides and Sulfones: : Formed through oxidation.
Reduced Amines or Alcohols: : Resulting from reduction reactions.
Substituted Benzamides and Triazoles: : Through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: : Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in materials science and as an intermediate in the production of high-value chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, often proteins or enzymes. The presence of the triazole ring allows it to act as a versatile ligand, binding to active sites and modulating enzyme activity. Pathways involved may include inhibition of specific signaling pathways or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
When compared to other triazole-containing compounds, N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its unique combination of functional groups.
Similar Compounds
1,2,4-Triazole: : A simpler triazole compound used as a scaffold in medicinal chemistry.
Sec-Butylthiol Derivatives: : Compounds containing sec-butylthiol groups, known for their sulfur chemistry.
Cyclohexyl Benzamides: : Known for their applications in pharmaceuticals and agrochemicals.
This unique structure imparts specific chemical properties and biological activities, making it a valuable tool in various research domains.
Propiedades
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-4-15(2)28-21-24-23-19(25(21)17-8-6-5-7-9-17)14-22-20(26)16-10-12-18(27-3)13-11-16/h10-13,15,17H,4-9,14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTODPMILRMHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(2-chlorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2822331.png)
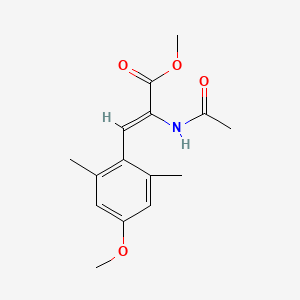
![[4-(1,2-diaminoethyl)phenyl]methanol dihydrochloride](/img/structure/B2822334.png)
![N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2822337.png)
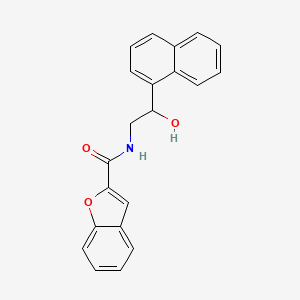
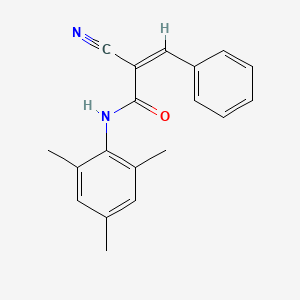
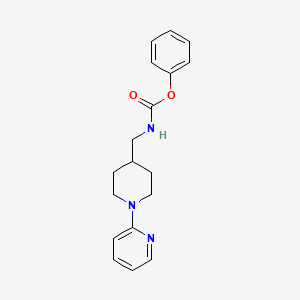
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2822341.png)
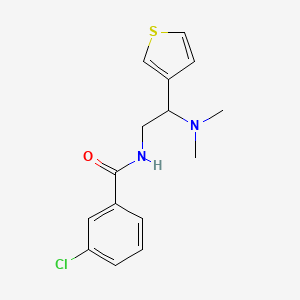
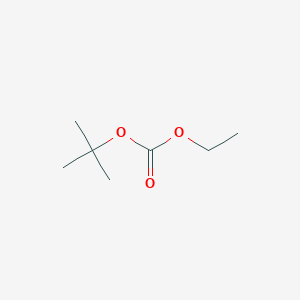
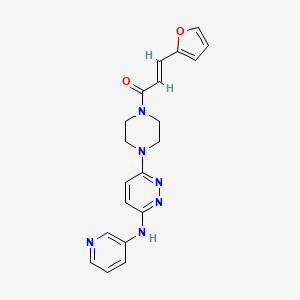
![4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2822347.png)

![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)
